3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring system. Key structural elements include:
- Thiazolidinone moiety: Substituted at position 3 with a 1,3-benzodioxol-5-ylmethyl group, enhancing aromaticity and electron density.
- Z-configuration: The double bond between C5 of the thiazolidinone and the methylidene linker ensures planarity, critical for π-conjugation and bioactivity.
- 7-Methyl substituent: Modulates steric and electronic properties of the bicyclic system.
The benzodioxol group is notable for its metabolic stability and ability to engage in π-π interactions, which may enhance target binding compared to simpler substituents .
Properties
Molecular Formula |
C23H20N4O4S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(ethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O4S2/c1-3-24-20-15(21(28)26-10-13(2)4-7-19(26)25-20)9-18-22(29)27(23(32)33-18)11-14-5-6-16-17(8-14)31-12-30-16/h4-10,24H,3,11-12H2,1-2H3/b18-9- |
InChI Key |
RLTVWIUZNYQOCN-NVMNQCDNSA-N |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Synthesis of the thiazolidinone ring: This involves the reaction of a thioamide with a carbonyl compound under acidic conditions.
Construction of the pyridopyrimidinone core: This can be synthesized via a multi-step process involving cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the thiazolidinone ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Studies: It can be used as a probe to study the biological pathways involving tubulin and microtubule dynamics.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This results in cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
Key Observations :
Bioactivity Trends in Thiazolidinone-Pyrimidinone Hybrids
- Anti-inflammatory activity: Analogous pyrazolo[3,4-d]pyrimidinones with thiazolidinone moieties (e.g., compounds 10a and 10b in ) inhibit cyclooxygenase-2 (COX-2), suggesting the target compound may share similar mechanisms.
- coli and S. aureus, implying that the thioxo group in the target compound may contribute to similar effects.
- Antioxidant capacity: The conjugated thiazolidinone system in scavenges free radicals, a property possibly enhanced by the benzodioxol group’s electron-donating effects.
Biological Activity
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with significant potential in pharmacology. Its unique structure incorporates various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 480.6 g/mol. The IUPAC name describes its intricate structure involving thiazolidinone and pyridopyrimidinone frameworks.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O4S2 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(ethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
The compound primarily acts by interfering with tubulin , a critical protein for microtubule formation. By binding to tubulin, it inhibits polymerization, which disrupts microtubule dynamics essential for cell division. This action leads to cell cycle arrest during the S phase and induces apoptosis in cancer cells .
Biological Activity
Preliminary studies have indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines through its mechanism of disrupting microtubule dynamics.
- Antimicrobial Properties : Research indicates that derivatives of thiazolidinones possess significant antimicrobial activity against both bacterial and fungal strains .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on different cancer cell lines such as HeLa and MCF7. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In vitro tests against common pathogens (e.g., E. coli, S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Q & A
Q. What are the key synthetic pathways for preparing this thiazolidinone-pyridopyrimidinone hybrid compound?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between heterocyclic amines (e.g., pyrimidine derivatives) and aromatic aldehydes to form intermediates with benzylidene or methylidene groups .
- Thiazolidinone ring formation via cyclization with 2-mercaptoacetic acid or related thiol-containing reagents under controlled temperature (60–80°C) and solvent conditions (e.g., ethanol or DMF) .
- Functional group modifications , such as introducing ethylamino or benzodioxolylmethyl substituents, which require precise stoichiometry to avoid by-products . Methodological Note: Optimize yields by monitoring reaction progress via TLC and using anhydrous solvents to prevent hydrolysis of sensitive intermediates .
Q. How can researchers confirm the structural identity and purity of this compound?
Characterization relies on:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify Z-configuration of the methylidene group and substituent positions .
- Mass spectrometry (LC-MS/HRMS) to confirm molecular weight and detect impurities .
- X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for stereochemical assignments . Data Contradiction Tip: Discrepancies in NMR signals (e.g., unexpected splitting) may indicate residual solvents or rotamers; use DMSO-d6 for better resolution of exchangeable protons .
Advanced Research Questions
Q. What strategies address low yields in the final cyclization step of this compound?
Common challenges and solutions include:
- By-product formation : Use scavengers like molecular sieves to trap water or employ high-boiling solvents (e.g., toluene) for azeotropic removal of by-products .
- Incomplete cyclization : Optimize catalyst systems (e.g., p-toluenesulfonic acid for acid-mediated cyclization) and reaction time (12–24 hours) .
- Stereochemical control : Introduce chiral auxiliaries or use asymmetric catalysis to favor the Z-configuration, critical for biological activity .
Q. How does the benzodioxolylmethyl substituent influence the compound’s biological activity?
Structure-activity relationship (SAR) studies suggest:
- The 1,3-benzodioxole moiety enhances lipophilicity, improving membrane permeability in antimicrobial or anticancer assays .
- The thioxo group in the thiazolidinone ring contributes to hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) . Experimental Design: Compare IC₅₀ values of derivatives lacking the benzodioxole group using in vitro enzyme inhibition assays .
Q. How can researchers resolve discrepancies in biological activity data across different assays?
Contradictions may arise from:
- Assay conditions : Varying pH or redox environments can alter the compound’s stability. Standardize protocols (e.g., PBS buffer at pH 7.4) .
- Cellular uptake differences : Use fluorescence-tagged analogs to quantify intracellular accumulation in different cell lines .
- Metabolic degradation : Perform LC-MS/MS to identify metabolites in hepatocyte models, which may explain reduced efficacy in vivo .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in (thiazolidinone formation) and (pyrimidinone functionalization).
- Characterization Tools : and provide detailed NMR and MS parameters for structural validation.
- Biological Testing : (antimicrobial assays) and (thienopyrimidine SAR) offer benchmark protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
